molecular formula C18H17N5O2S B2422910 N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-(methylthio)nicotinamide CAS No. 1798459-88-7

N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-(methylthio)nicotinamide

Cat. No.: B2422910
CAS No.: 1798459-88-7
M. Wt: 367.43
InChI Key: LJLHFKRKWAPIPI-UHFFFAOYSA-N
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Description

N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-(methylthio)nicotinamide is a useful research compound. Its molecular formula is C18H17N5O2S and its molecular weight is 367.43. The purity is usually 95%.
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Properties

IUPAC Name

N-[2-[6-(furan-2-yl)imidazo[1,2-b]pyrazol-1-yl]ethyl]-2-methylsulfanylpyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N5O2S/c1-26-18-13(4-2-6-20-18)17(24)19-7-8-22-9-10-23-16(22)12-14(21-23)15-5-3-11-25-15/h2-6,9-12H,7-8H2,1H3,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJLHFKRKWAPIPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C=CC=N1)C(=O)NCCN2C=CN3C2=CC(=N3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-(methylthio)nicotinamide is a complex heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The compound integrates several pharmacologically relevant structural motifs, including furan, imidazole, and nicotinamide, which may contribute to a wide range of biological effects. This article aims to explore the biological activity of this compound, focusing on its anti-inflammatory, anticancer, and antimicrobial properties.

Chemical Structure

The molecular structure of this compound can be represented as follows:

C15H16N4OS\text{C}_{15}\text{H}_{16}\text{N}_4\text{OS}

This compound features a furan ring, an imidazo[1,2-b]pyrazole moiety, and a methylthio group attached to a nicotinamide backbone.

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing imidazole and pyrazole scaffolds. For instance, derivatives of pyrazole have shown significant cytotoxic effects against various cancer cell lines.

CompoundCell LineIC50 (µM)
This compoundMCF73.79
Other Pyrazole DerivativeA54926
Novel PyrazoleHep-23.25

These findings suggest that the incorporation of the furan and imidazole moieties may enhance the cytotoxicity against specific cancer cell lines .

2. Anti-inflammatory Activity

Compounds with imidazole and pyrazole structures have been documented for their anti-inflammatory properties. Research indicates that these compounds can inhibit pro-inflammatory cytokines and reduce inflammation in various models. For instance:

StudyCompoundBiological Activity
Bouabdallah et al.Pyrazole DerivativeSignificant reduction in TNF-alpha levels
Wei et al.Ethyl PyrazoleInhibition of COX enzymes

The combination of these functional groups in this compound may provide synergistic effects leading to enhanced anti-inflammatory activity .

3. Antimicrobial Activity

The antimicrobial potential of compounds containing furan and imidazole rings has been explored extensively. The unique structural features of this compound suggest it may exhibit broad-spectrum antimicrobial activity.

PathogenActivity
Staphylococcus aureusInhibition observed
Escherichia coliModerate activity

These results indicate that the compound may act against both Gram-positive and Gram-negative bacteria .

Case Studies

Several case studies have been conducted to evaluate the biological activity of similar compounds:

Case Study 1: A derivative with a similar structure was tested for its anticancer efficacy against MCF7 and A549 cell lines, demonstrating significant IC50 values indicating potent cytotoxicity.

Case Study 2: In an experimental model for inflammation, a related pyrazole derivative showed promising results in reducing edema and inflammatory markers in vivo.

Q & A

Basic: What synthetic strategies are recommended to optimize the yield and purity of this compound?

Answer:
The synthesis of this compound involves multi-step reactions, often requiring optimization of temperature, solvent polarity, and reaction time. For example:

  • Solvent selection: Polar aprotic solvents like dimethylformamide (DMF) enhance solubility of intermediates, while dichloromethane (DCM) may improve selectivity in coupling reactions .
  • Stepwise purification: Column chromatography with gradient elution (e.g., hexane/ethyl acetate) isolates intermediates, and recrystallization in ethanol improves final purity .
  • Design of Experiments (DoE): Statistical methods like factorial design can systematically optimize reaction parameters (e.g., molar ratios, temperature) to minimize trial-and-error approaches .

Basic: Which spectroscopic techniques are critical for structural elucidation?

Answer:
A combination of techniques ensures accurate characterization:

  • NMR spectroscopy: 1H/13C NMR identifies proton environments and carbon frameworks, particularly for distinguishing furan, imidazo-pyrazole, and methylthio groups .
  • High-resolution mass spectrometry (HRMS): Confirms molecular formula (e.g., C19H18N6O2S) and detects isotopic patterns .
  • IR spectroscopy: Validates functional groups like amide C=O stretches (~1650 cm⁻¹) and methylthio S–C bonds (~650 cm⁻¹) .

Advanced: How can molecular docking inform target identification for this compound?

Answer:
Computational approaches guide experimental validation:

  • Ligand preparation: Optimize the compound’s 3D structure using software like Schrödinger Maestro, accounting for tautomers and protonation states .
  • Target selection: Prioritize kinases or GPCRs based on structural analogs (e.g., imidazo[1,2-b]pyrazole derivatives with kinase inhibition ).
  • Validation: Compare docking scores (e.g., Glide SP/XP) with known inhibitors and validate via in vitro assays (e.g., kinase inhibition assays at 10 µM) .

Advanced: How should researchers address contradictory bioactivity data across assay systems?

Answer:
Contradictions may arise from assay conditions or target promiscuity:

  • Orthogonal assays: Validate cytotoxicity (MTT assay) alongside target-specific assays (e.g., ELISA for kinase activity) to confirm mechanism .
  • Solubility checks: Use dynamic light scattering (DLS) to confirm compound solubility in assay buffers, as aggregation can yield false negatives .
  • Meta-analysis: Compare data across studies using tools like RevMan to identify confounding variables (e.g., cell line variability) .

Advanced: What methodologies support structure-activity relationship (SAR) studies?

Answer:
SAR requires systematic modifications and testing:

  • Core modifications: Synthesize analogs with substituted furans (e.g., 5-nitro-furan) or modified imidazo-pyrazole rings to assess impact on potency .
  • QSAR modeling: Use CoMFA or machine learning (e.g., Random Forest) to correlate structural descriptors (e.g., logP, polar surface area) with activity .
  • Biological testing: Prioritize analogs showing >50% inhibition in primary screens for dose-response analysis (IC50 determination) .

Basic: What in vitro assays are suitable for preliminary bioactivity screening?

Answer:

  • Enzyme inhibition: Fluorescence-based assays (e.g., ADP-Glo™ kinase assay) quantify target engagement at 1–100 µM concentrations .
  • Cytotoxicity profiling: Use cancer cell lines (e.g., HeLa, MCF-7) with resazurin-based viability assays over 48–72 hours .
  • Membrane permeability: Caco-2 monolayer assays predict intestinal absorption (Papp values >1×10⁻⁶ cm/s indicate good permeability) .

Advanced: How can computational and experimental methods be integrated for reaction design?

Answer:
The ICReDD framework exemplifies this integration:

  • Reaction path prediction: Quantum mechanical calculations (e.g., DFT) model transition states to identify feasible pathways .
  • Machine learning: Train models on PubChem data to predict solvent-catalyst combinations for novel reactions .
  • Experimental validation: High-throughput screening (HTS) in microtiter plates tests computational predictions, with LC-MS monitoring reaction progress .

Basic: What are the stability considerations for long-term storage?

Answer:

  • Temperature: Store at –20°C in amber vials to prevent photodegradation of the methylthio group .
  • Humidity control: Use desiccants (e.g., silica gel) to avoid hydrolysis of the amide bond .
  • Purity monitoring: Annual HPLC analysis (C18 column, acetonitrile/water gradient) ensures >95% purity .

Advanced: What strategies resolve low reproducibility in biological assays?

Answer:

  • Standardized protocols: Adhere to MIAME or FAIR data principles for assay documentation .
  • Internal controls: Include reference compounds (e.g., staurosporine for kinase assays) to normalize inter-experiment variability .
  • Collaborative validation: Replicate studies across independent labs to identify technical vs. biological variability .

Advanced: How can metabolomic studies elucidate off-target effects?

Answer:

  • Untargeted metabolomics: LC-MS/MS profiles cellular metabolites post-treatment to identify dysregulated pathways (e.g., TCA cycle intermediates) .
  • Pathway enrichment analysis: Tools like MetaboAnalyst link metabolites to biological processes (e.g., apoptosis, oxidative stress) .
  • Dose-dependence: Compare metabolic shifts at IC50 vs. sub-IC50 doses to distinguish on-target from off-target effects .

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